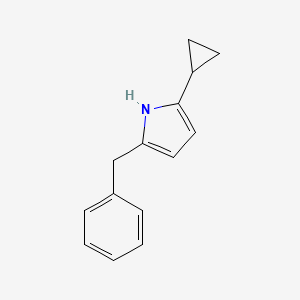
2-Cyclopropyl-5-benzylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-5-benzylpyrrole is a chemical compound belonging to the pyrrole family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its weak acidity and high lipophilicity, which are characteristic properties for uncouplers of oxidative phosphorylation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-benzylpyrrole typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various pyrrole derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of organoboron reagents and palladium catalysts under controlled conditions to achieve high yields and purity .
化学反应分析
Types of Reactions: 2-Cyclopropyl-5-benzylpyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
2-Cyclopropyl-5-benzylpyrrole has gained significant attention in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including insecticidal and acaricidal properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Cyclopropyl-5-benzylpyrrole involves its interaction with specific molecular targets and pathways. It possesses weak acidity and high lipophilicity, which enable it to act as an uncoupler of oxidative phosphorylation . This means it can disrupt the normal process of energy production in cells, leading to various biological effects.
相似化合物的比较
2-Benzylpyrrole: Known for its insecticidal activity.
2-Benzoylpyrrole: Exhibits both insecticidal and acaricidal activities.
Chlorfenapyr: A commercial insecticide/acaricide derived from natural pyrrole compounds.
Uniqueness: 2-Cyclopropyl-5-benzylpyrrole is unique due to its specific chemical structure, which imparts distinct properties such as weak acidity and high lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-benzyl-5-cyclopropyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-4-11(5-3-1)10-13-8-9-14(15-13)12-6-7-12/h1-5,8-9,12,15H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVVXMBXQJXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


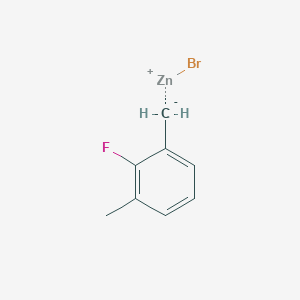
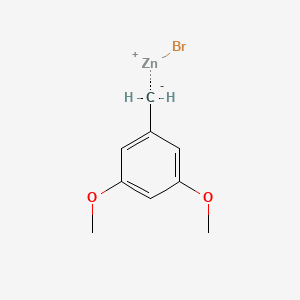

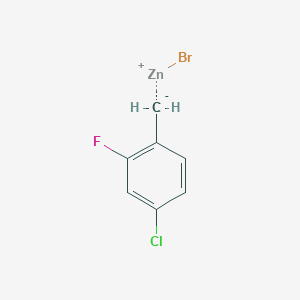
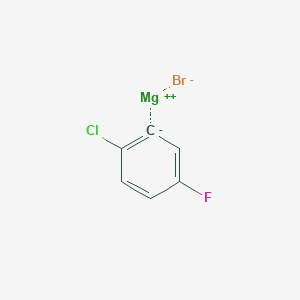
![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)


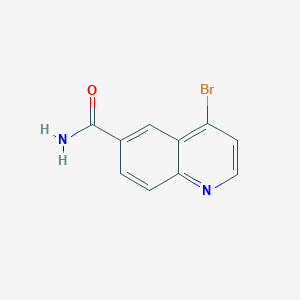


![[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-2-ylidene]-chlorogold](/img/structure/B6303270.png)
